N-(3-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine
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Overview
Description
N-(3-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives
Mechanism of Action
Target of Action
The primary targets of the compound (4-((3-Methoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone
are currently unknown. The compound is a quinoline derivative, and quinoline compounds are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of ion channel function . The specific mode of action of this compound would depend on its particular targets.
Biochemical Pathways
Quinoline derivatives can influence a variety of biochemical pathways depending on their specific targets . Without knowledge of the specific targets of this compound, it is difficult to predict the exact biochemical pathways it may affect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Methoxylation: The methoxy group can be introduced through an O-methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Final Coupling: The final step involves coupling the quinoline derivative with the piperidine derivative under suitable conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine could have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial activity.
Piperidine Derivatives: Compounds like piperidine itself, which is used as a building block in organic synthesis.
Uniqueness
N-(3-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline or piperidine derivatives.
Properties
IUPAC Name |
[4-(3-methoxyanilino)quinolin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-10-12-26(13-11-16)23(27)22-15-21(19-8-3-4-9-20(19)25-22)24-17-6-5-7-18(14-17)28-2/h3-9,14-16H,10-13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEJGUBMIMCORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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